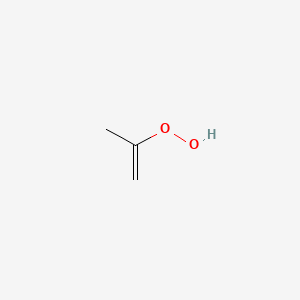
Prop-1-ene-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-ene-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-1-ene-2-peroxol can be synthesized through the reaction of propene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction is carried out at low temperatures to prevent the decomposition of the peroxol group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where propene and hydrogen peroxide are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is separated and purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form propene and water.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the peroxol group, often in the presence of a catalyst.
Major Products
Oxidation: Formation of more complex peroxides.
Reduction: Formation of propene and water.
Substitution: Formation of substituted propene derivatives.
Aplicaciones Científicas De Investigación
Prop-1-ene-2-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce peroxol groups into molecules.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxol-containing pharmaceuticals.
Industry: Used in the production of polymers and other materials where the peroxol group imparts desirable properties.
Mecanismo De Acción
The mechanism of action of prop-1-ene-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can undergo homolytic cleavage to form radicals, which can then participate in various chemical reactions. These radicals can interact with molecular targets such as enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-one: Similar in structure but lacks the peroxol group.
Prop-1-ene-1,3-sultone: Contains a sultone group instead of a peroxol group.
2-Methylallylperoxyl: Contains a peroxyl group but has a different carbon backbone.
Uniqueness
Prop-1-ene-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. The peroxol group allows for the formation of radicals, making it useful in various chemical and biological processes.
Propiedades
Número CAS |
177944-34-2 |
|---|---|
Fórmula molecular |
C3H6O2 |
Peso molecular |
74.08 g/mol |
Nombre IUPAC |
2-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-3(2)5-4/h4H,1H2,2H3 |
Clave InChI |
BKMVYAGOHSKLMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



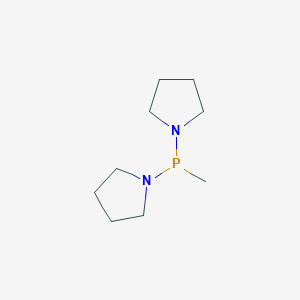
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
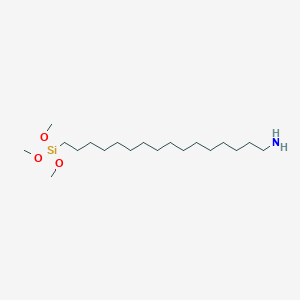
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

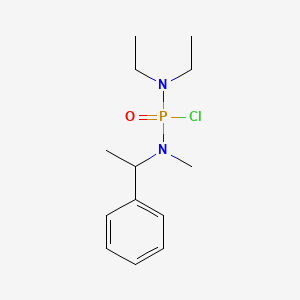

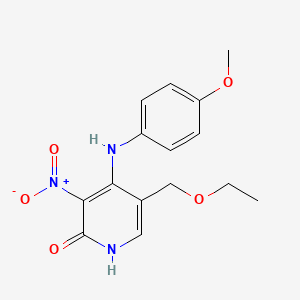

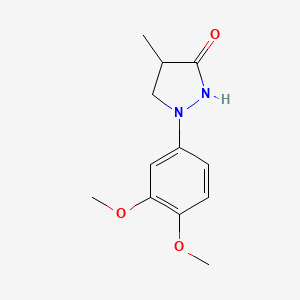
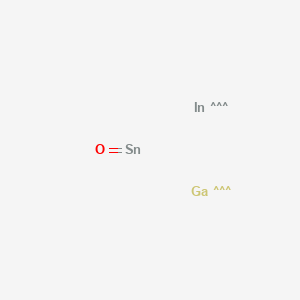
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
